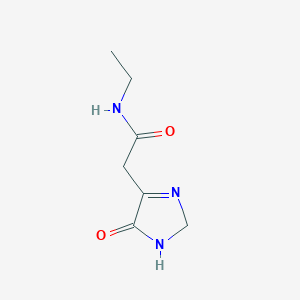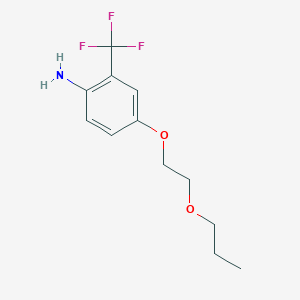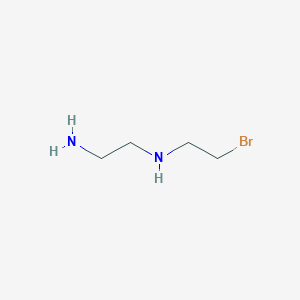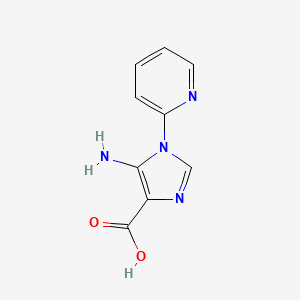
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate typically involves the reaction of 3,3-difluoro-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields a new amine derivative.
Oxidation: Oxidation of the piperidine ring can lead to the formation of lactams.
Reduction: Reduction can yield various reduced forms of the piperidine ring.
Hydrolysis: Hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed to release the active amine, which can then interact with enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Similar structure but lacks the fluorine atoms, which can affect its chemical properties and biological activities.
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate: Contains a pyridine ring instead of a piperidine ring, leading to different reactivity and applications.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a phenyl ring with different functional groups, resulting in distinct chemical behavior.
Uniqueness
The presence of two fluorine atoms in tert-Butyl (3,3-difluoro-4-methylpiperidin-4-yl)carbamate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications, making it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
1782510-19-3 |
|---|---|
Fórmula molecular |
C11H20F2N2O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3,3-difluoro-4-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-10(4)5-6-14-7-11(10,12)13/h14H,5-7H2,1-4H3,(H,15,16) |
Clave InChI |
KNOOEDGFEUTYSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC1(F)F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)



![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)

![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)



![4-(4'-Bromo-[1,1'-biphenyl]-3-yl)dibenzo[b,d]furan](/img/structure/B15197663.png)



